molecular formula C18H15NNaO8S2 B1682106 Sodium picosulfate CAS No. 10040-45-6

Sodium picosulfate

Katalognummer: B1682106
CAS-Nummer: 10040-45-6
Molekulargewicht: 460.4 g/mol
InChI-Schlüssel: OZGHHKCKRPNWTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium picosulfate can be synthesized starting from bisacodyl. The process involves hydrolysis and sulfation reactions . Another method involves the esterification of 4,4’-dihydroxyphenyl-(2-pyridine)methane with chlorosulfonic acid in a pyridine solvent, followed by neutralization and purification steps .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is designed to ensure high purity and compliance with pharmacopeia standards .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Bowel Preparation for Colonoscopy
    Sodium picosulfate is widely used for bowel preparation prior to colonoscopy due to its effectiveness and tolerability. A study comparing this compound with polyethylene glycol found that both had similar bowel-cleansing efficacy, but this compound was associated with higher patient tolerability and acceptability rates .
  • Treatment of Functional Constipation
    Research has demonstrated that this compound significantly improves bowel function in patients with chronic constipation. In a randomized controlled trial involving 367 patients, those treated with this compound showed a significant increase in complete spontaneous bowel movements compared to the placebo group (mean increase from 0.9 to 3.4 vs. 1.1 to 1.7) . The study also reported improvements in quality of life related to constipation symptoms.
  • Safety Profile and Adverse Effects
    While this compound is generally well tolerated, there are documented cases of adverse effects such as hyponatremia, particularly in elderly patients or those with pre-existing conditions . These cases highlight the importance of monitoring electrolyte levels during treatment, especially when used as a preparatory agent for procedures.

Case Study 1: Hyponatremia Following Bowel Preparation

Three elderly women developed symptomatic hyponatremia after ingesting this compound (Picolax) for colonoscopy preparation. Symptoms included nausea, confusion, and seizures, necessitating intravenous saline treatment . This case emphasizes the need for caution in vulnerable populations when administering this compound.

Case Study 2: Esophageal Injury from Improper Use

A case was reported involving a patient who ingested this compound powder without dissolving it first, leading to severe esophageal injury. The patient experienced chest pain and hematemesis after drinking water immediately post-ingestion . This incident underscores the critical importance of proper administration instructions for patients.

Comparative Efficacy

Preparation Method Efficacy Tolerability Acceptability
This compound + Magnesium CitrateNon-inferior to PEGHigherHigher
Polyethylene Glycol (PEG)StandardModerateModerate

Eigenschaften

CAS-Nummer

10040-45-6

Molekularformel

C18H15NNaO8S2

Molekulargewicht

460.4 g/mol

IUPAC-Name

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate

InChI

InChI=1S/C18H15NO8S2.Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;/h1-12,18H,(H,20,21,22)(H,23,24,25);

InChI-Schlüssel

OZGHHKCKRPNWTL-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+]

Kanonische SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O.[Na]

Aussehen

Solid powder

Key on ui other cas no.

10040-45-6

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

4,4'-(2-picolylidene)bisphenylsulfuric acid
4,4'-(picoliliden)-bis-phenylsulphate
Laxoberal
Picolax
picoprep
picosulfate sodium
Picosulfol
sodium picosulfate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium picosulfate
Reactant of Route 2
Sodium picosulfate
Reactant of Route 3
Sodium picosulfate
Reactant of Route 4
Sodium picosulfate
Reactant of Route 5
Sodium picosulfate
Reactant of Route 6
Sodium picosulfate
Customer
Q & A

Q1: How does sodium picosulfate exert its laxative effect?

A1: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. [, , , , ] It is hydrolyzed by intestinal bacteria into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). [, , , ] BHPM acts locally on the colon to stimulate peristalsis, promoting bowel movements. [, , , , ] It is believed to work by:

  • Stimulating sensory nerve endings in the colonic mucosa, leading to increased intestinal motility. [, , , , ]
  • Inhibiting water and electrolyte absorption from the colon, resulting in softer stools. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H13NO6S•Na. It has a molecular weight of 387.35 g/mol.

Q3: Is there information available on the material compatibility and stability of this compound under various conditions?

A3: The provided research papers primarily focus on the pharmaceutical applications of this compound and don't delve into its material compatibility or stability outside of pharmaceutical formulations.

Q4: Does this compound exhibit any catalytic properties?

A4: The research provided doesn't indicate any catalytic properties associated with this compound. Its primary function is as a laxative.

Q5: Have any computational chemistry studies been conducted on this compound?

A5: The provided research papers predominantly focus on clinical and analytical aspects of this compound. Information regarding computational chemistry studies wasn't included in the provided abstracts.

Q6: What formulation strategies are employed to enhance the stability, solubility, or bioavailability of this compound?

A7: this compound is commonly formulated as enteric-coated tablets. [] This coating prevents premature release in the stomach, protecting the drug from degradation and ensuring release in the colon where it is activated by bacteria. []

Q7: Can you describe the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: this compound is administered orally and is minimally absorbed from the gastrointestinal tract. [, , , , ] It undergoes bacterial hydrolysis in the colon to its active metabolite, BHPM. [, , , ] BHPM is largely excreted in the feces, with a small portion undergoing enterohepatic circulation. [, , , ]

Q8: What is the evidence for the efficacy of this compound in treating constipation?

A9: Multiple clinical trials have demonstrated the efficacy of this compound in treating chronic constipation. [, , , , ] These studies show improvements in stool frequency, consistency, and ease of bowel movements compared to placebo. [, , , , ]

Q9: Is this compound safe for long-term use?

A10: The long-term safety of this compound has been a topic of debate. While some studies suggest it is safe for extended use, [] more research is needed to definitively assess its long-term effects.

Q10: What analytical methods are used to characterize and quantify this compound?

A12: High-performance liquid chromatography (HPLC) is a common technique used to determine the concentration of this compound in pharmaceutical formulations and biological samples. [, , , , ] This method can also separate and quantify its degradation products. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.